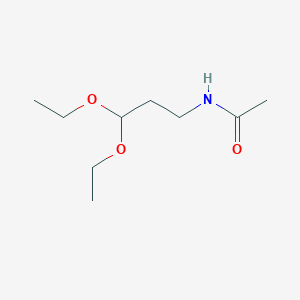

N-(3,3-Diethoxypropyl)acetamide

説明

特性

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of N-(3,3-Diethoxypropyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. N-(3,3-Diethoxypropyl)acetamide, a seemingly unassuming bifunctional molecule, emerges as a potent synthon for the synthesis of a diverse array of heterocyclic scaffolds. This technical guide provides an in-depth exploration of the latent potential of this compound in medicinal chemistry. We will dissect its chemical nature, propose its application in key synthetic transformations, and elucidate the pharmacological relevance of the resulting heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable synthetic strategies.

Introduction: The Unseen Potential of a Bifunctional Building Block

The pursuit of novel therapeutic agents is an intricate dance between innovative biological concepts and the practicalities of synthetic chemistry. The choice of starting materials and key intermediates profoundly influences the efficiency, diversity, and novelty of a drug discovery campaign. This compound, characterized by the presence of a protected aldehyde (diethyl acetal) and a reactive acetamide moiety, represents a strategic entry point into a variety of medicinally privileged heterocyclic systems. While not a widely recognized pharmacophore in its own right, its true value lies in its capacity to undergo controlled chemical transformations to yield complex molecular frameworks.

This guide will illuminate the pathways through which this versatile building block can be leveraged to construct dihydropyrimidines, tetrahydro-β-carbolines, and dihydroisoquinolines – scaffolds that form the core of numerous approved drugs and clinical candidates. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for experimental design and empowering the medicinal chemist to harness the full potential of this valuable synthetic tool.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73323-68-9 | [1] |

| Molecular Formula | C9H19NO3 | |

| Molecular Weight | 189.25 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~250-260 °C (estimated) | |

| Density | ~0.9-1.0 g/cm³ (estimated) | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acetylation of 3,3-diethoxypropan-1-amine. This straightforward reaction provides a reliable and scalable route to the target compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3,3-diethoxypropan-1-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by vacuum distillation if necessary.

Application in the Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in the synthesis of dihydropyrimidines (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antihypertensive, and anticancer properties.[3][4][5][6] this compound is an ideal substrate for a modified Biginelli reaction, where the acetal moiety, upon in-situ deprotection to the corresponding aldehyde, can participate in the cyclocondensation.

Proposed Reaction Scheme

The reaction would involve the acid-catalyzed hydrolysis of the diethyl acetal to reveal the aldehyde, which then reacts with a β-dicarbonyl compound and urea or thiourea to form the dihydropyrimidine ring.

Medicinal Significance of Dihydropyrimidines

DHPMs are privileged scaffolds in medicinal chemistry. For instance, Monastrol, a well-known DHPM, is a potent and selective inhibitor of the mitotic kinesin Eg5, making it a promising anticancer agent.[7] Other derivatives have shown potential as calcium channel blockers, anti-inflammatory agents, and antibacterial agents.[3][4]

Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines (THBCs), a core structure found in numerous natural products and pharmacologically active compounds.[8][9][10] THBCs exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[11][12][13] this compound, after deprotection to the aldehyde, can react with tryptamine or its derivatives in a Pictet-Spengler cyclization.

Proposed Reaction Scheme

The acid-catalyzed reaction between the in-situ generated aldehyde from this compound and tryptamine would lead to the formation of a spiroindolenine intermediate, which then rearranges to the tetrahydro-β-carboline skeleton.

Medicinal Significance of Tetrahydro-β-carbolines

The THBC scaffold is present in a variety of bioactive molecules. For example, the natural product Tadalin is a THBC derivative with potent anticancer activity.[8] Synthetic THBCs have been developed as inhibitors of various enzymes and as ligands for several receptors, highlighting their therapeutic potential.[11]

Accessing Dihydroisoquinolines through the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, a structural motif present in many alkaloids and synthetic compounds with diverse pharmacological properties, including anticancer and antimicrobial activities.[14][15] While the traditional Bischler-Napieralski reaction utilizes β-arylethylamides, a modification starting from a precursor like this compound could be envisaged. This would require an initial step to introduce an aromatic group that can undergo intramolecular electrophilic substitution.

Proposed Multi-step Synthetic Route

A plausible route would involve the reductive amination of the deprotected aldehyde from this compound with a phenylethylamine derivative, followed by acylation and subsequent Bischler-Napieralski cyclization.

Medicinal Significance of Dihydroisoquinolines

Dihydroisoquinoline derivatives have demonstrated a wide array of biological activities. For instance, certain synthetic analogs have shown potent activity against various cancer cell lines.[14] This scaffold is also a key component of several natural products with significant medicinal properties.[16]

Conclusion and Future Perspectives

This compound, through the strategic unmasking of its aldehyde functionality, presents itself as a valuable and versatile building block in medicinal chemistry. Its potential to serve as a precursor for the synthesis of dihydropyrimidines, tetrahydro-β-carbolines, and dihydroisoquinolines opens up avenues for the creation of diverse libraries of compounds with high therapeutic potential. The synthetic routes outlined in this guide are based on well-established and robust chemical transformations, ensuring their practicality and applicability in a drug discovery setting.

Future work should focus on the experimental validation of these proposed synthetic pathways and the biological evaluation of the resulting heterocyclic compounds. The exploration of a broader range of reaction partners and conditions will undoubtedly lead to the discovery of novel molecules with unique pharmacological profiles. As the demand for innovative therapeutics continues to grow, the judicious use of versatile synthons like this compound will be instrumental in accelerating the pace of drug discovery.

References

-

Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline - International Journal of Research and Review. (n.d.). Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). European Journal of Medicinal Chemistry, 133, 147-170. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). European Journal of Medicinal Chemistry, 133, 147-170. [Link]

-

Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (2015). Molecules, 20(12), 22136-22166. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). ResearchGate. [Link]

-

An Investigation into the Biological Effects of Dihydropyrimidines. (n.d.). Ignited Minds Journals. [Link]

-

The Pictet-Spengler Reaction. (n.d.). SpringerLink. [Link]

-

Tetrahydro‐β‐carbolines in bioactive compounds. (2020). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13246-13271. [Link]

-

Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions. [Link]

-

Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. (2014). Biochemical and Biophysical Research Communications, 451(2), 229-234. [Link]

-

Tetrahydro-β-carboline Alkaloids Occur in Fruits and Fruit Juices. Activity as Antioxidants and Radical Scavengers. (2000). Journal of Agricultural and Food Chemistry, 48(11), 5476-5482. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Journal of Natural Products, 83(5), 1613-1640. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Pictet-Spengler reaction. (n.d.). chemeurope.com. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. (2004). Semantic Scholar. [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5864-5873. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13246-13271. [Link]

-

Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology. [Link]

-

Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. (2023). Organic & Biomolecular Chemistry, 21(43), 8753-8760. [Link]

-

Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). Molecules, 24(12), 2292. [Link]

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2020). Scientific Reports, 10(1), 1-17. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(9), 1184. [Link]

-

Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). (1996). The Journal of Organic Chemistry, 61(12), 4062-4072. [Link]

-

Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada... (n.d.). ResearchGate. [Link]

-

Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide. (n.d.). PrepChem.com. [Link]

-

PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.). Retrieved from [Link]

-

Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2020). PubMed Central. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2020). ResearchGate. [Link]

-

N-(3,4-Diethoxyphenyl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3096. [Link]

-

Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). (n.d.). Cheméo. [Link]

-

Acetamide, N,N-dipropyl-. (n.d.). NIST WebBook. [Link]

-

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-. (n.d.). EPA. [Link]

-

N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834-837. [Link]

Sources

- 1. N-(3-Oxopropyl)acetamide AldrichCPR 58780-82-8 [sigmaaldrich.com]

- 2. 5331-48-6 CAS MSDS (N-(N-PROPYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. sennosbiotech.com [sennosbiotech.com]

- 8. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pictet-Spengler Reaction [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3,3-Diethoxypropyl)acetamide: Synthesis, Properties, and Historical Context

Abstract

This technical guide provides a comprehensive overview of N-(3,3-Diethoxypropyl)acetamide, a specialized acetal-containing amide. While the specific historical discovery of this compound is not prominently documented in scientific literature, this paper reconstructs its likely synthetic origins based on established organic chemistry principles. We will delve into its logical synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Deconstructing this compound

This compound is a unique molecule that combines two key functional groups: an acetal and an amide. This bifunctionality makes it a potentially versatile building block in organic synthesis. The acetal group serves as a protected aldehyde, stable under basic and neutral conditions, while the amide linkage provides structural rigidity and potential for hydrogen bonding.

The lack of a well-documented "discovery" narrative for this specific compound suggests it likely emerged from the broader expansion of synthetic organic chemistry, where the combination of known functional groups for specific applications became a common practice. Its existence is a logical consequence of the development of reliable methods for acetal formation and amine acylation.

A Plausible History: The Convergence of Acetal Chemistry and Amide Synthesis

The story of this compound is intrinsically linked to the development of two fundamental areas of organic chemistry: the protection of carbonyl groups and the formation of amides.

The Rise of Acetals as Protecting Groups

The late 19th and early 20th centuries saw significant advancements in understanding the reactivity of carbonyl compounds. The development of methods to protect aldehydes and ketones from unwanted reactions was a critical step forward. Acetals, formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst, proved to be excellent protecting groups due to their stability in non-acidic environments. This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group.

The Ubiquity of Amide Bond Formation

The amide bond is one of the most fundamental linkages in chemistry and biology. The synthesis of amides has been a central theme in organic chemistry for over a century. Early methods involved the reaction of ammonia or amines with carboxylic acids, acid chlorides, or anhydrides. A U.S. patent from 1934 describes the reaction of ammonia with acetic anhydride to form acetamide, highlighting the long-standing industrial relevance of this transformation.[1] The continuous refinement of these methods has provided chemists with a robust toolbox for creating amide-containing molecules.

The synthesis of this compound represents the logical intersection of these two mature fields of organic chemistry. The precursor, 3,3-diethoxypropan-1-amine, provides a scaffold containing the stable acetal group, which can then be readily acylated to form the target amide.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and logical synthesis of this compound involves the N-acetylation of its precursor, 3,3-diethoxypropan-1-amine.

Synthesis of the Precursor: 3,3-Diethoxypropan-1-amine

The synthesis of 1-amino-3,3-diethoxypropane (also known as 3,3-diethoxypropylamine) has been described in the chemical literature.[2]

N-Acetylation: The Final Step

The acetylation of the primary amine is a standard and high-yielding transformation.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diethoxypropan-1-amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acetylating agent ensures complete consumption of the starting amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: While not strictly necessary for this specific reaction, an inert atmosphere is good practice to prevent the introduction of moisture, which could hydrolyze the acetic anhydride.

-

Aprotic Solvent: Aprotic solvents are used to avoid side reactions with the acetylating agent.

-

Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and acetic anhydride.

-

Aqueous Work-up with Base: The sodium bicarbonate quench is crucial for removing the acidic byproduct and any unreacted acetic anhydride, simplifying the purification process.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure.

| Property | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in a range of organic solvents. |

Note: Detailed experimental data for this specific compound is not widely available in the public domain. The properties listed are based on its chemical structure and analogy with similar compounds.

Potential Applications and Future Directions

The unique structure of this compound suggests several potential applications in research and development:

-

Pharmaceutical Scaffolding: The acetal group can be deprotected under acidic conditions to reveal an aldehyde, which can then be used in a variety of subsequent chemical transformations. This makes the molecule a useful building block for the synthesis of more complex pharmaceutical intermediates.

-

Polymer Chemistry: The amide functionality can participate in hydrogen bonding, suggesting potential use in the design of novel polymers with specific structural properties.

-

Bioconjugation: The latent aldehyde functionality could be utilized for bioconjugation reactions, for example, in the attachment of the molecule to proteins or other biomolecules.

Conclusion

While the historical discovery of this compound remains unchronicled, its existence is a testament to the power and predictability of modern organic synthesis. By understanding the fundamental principles of acetal chemistry and amide bond formation, we can confidently propose a robust and efficient synthetic route. The bifunctional nature of this molecule presents intriguing possibilities for its application in diverse areas of chemical research, from drug discovery to materials science. This guide serves as a foundational resource for scientists interested in exploring the potential of this versatile chemical entity.

Diagrams

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

References

- Process for the preparation of N-vinyl-N-alkyl carboxylic acid amides - Google P

- The synthesis and application of acetamide - ChemicalBook. (URL not available)

- This compound | LGC Standards. (URL not available)

- N -Alkyl amide synthesis via N -alkylation of amides with alcohols - ResearchG

- US1963138A - Preparation of amides - Google P

- N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed. (URL not available)

- Substituted amide synthesis by amidation - Organic Chemistry Portal. (URL not available)

- PROCESS FOR THE SYNTHESIS OF N-ALKOXYAMINES - P

- This compound - CRO Splendid Lab Pvt. Ltd. (URL not available)

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2 - American Chemical Society. (URL not available)

- US2106697A - Process for the manufacture of acetamide - Google P

- Exploring the Chemical Properties and Handling of 1-Amino-3,3-diethoxypropane. (URL not available)

- Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism) - YouTube. (URL not available)

- Pyrolysis acetyl

-

1-Amino-3,3-diethoxypropane | C7H17NO2 | CID 521029 - PubChem. [Link]

- This compound, TRC 10 g | Buy Online | Toronto ... (URL not available)

- This compound, TRC 10 g | Buy Online | Toronto ... (URL not available)

- This compound, TRC 1 g | Buy Online | Toronto ... (URL not available)

Sources

Comprehensive Safety & Handling Guide: N-(3,3-Diethoxypropyl)acetamide

Topic: "N-(3,3-Diethoxypropyl)acetamide" Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Substance Identity

This compound (CAS: 581814-43-9 ) is a specialized organic intermediate primarily utilized in medicinal chemistry as a masked aldehyde precursor.[1][2] Functioning as an acetal-protected derivative of 3-acetamidopropanal, it serves as a robust "linker" module, allowing for the introduction of a 3-carbon amino-aldehyde chain into complex pharmacophores without premature polymerization or oxidation.

While specific toxicological data for this exact derivative is limited in public registries, its safety profile must be inferred from its functional moieties: the acetamide core (potential carcinogenicity concerns per GHS classification of the parent molecule) and the diethyl acetal tail (acid-sensitivity and flammability). This guide adopts a "Universal Precaution" approach, treating the substance as a potential alkylating agent and sensitizer.

Physicochemical Profile (Derived & Experimental)

| Property | Value / Characteristic | Relevance to Safety |

| CAS Number | 581814-43-9 | Unique Identifier for inventory/waste tracking. |

| Molecular Formula | C₉H₁₉NO₃ | Carbon-rich; combustible. |

| Molecular Weight | 189.25 g/mol | Moderate volatility expected. |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely to adhere to gloves/surfaces; difficult to aerosolize but easy to smear. |

| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in water. | Use organic solvents for spill cleanup; water may trigger slow hydrolysis. |

| Reactivity | Acid-Sensitive | Hydrolyzes to release Ethanol and 3-Acetamidopropanal. |

Hazard Identification & Toxicology (E-E-A-T Analysis)

Expertise Note: As a research chemical, full REACH registration data may be absent. The following hazards are synthesized from Structure-Activity Relationships (SAR).

Core Hazards

-

Acetal Hydrolysis (Chemical Instability): Upon contact with aqueous acid (even atmospheric CO₂ + humidity), the diethyl acetal moiety cleaves.

-

By-product 1: Ethanol (Flammable).

-

By-product 2: 3-Acetamidopropanal (Reactive Aldehyde). Aldehydes are generally sensitizers and can cross-link proteins, posing a respiratory and contact dermatitis risk.

-

-

Acetamide Moiety (Toxicological Legacy): Parent Acetamide (CAS 60-35-5) is classified as Carc. 2 (Suspected of causing cancer) .[3][4] While the N-propyl substitution significantly alters metabolic activation, prudent safety dictates handling this derivative as a potential carcinogen until proven otherwise.

GHS Classification (Provisional)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

H351: Suspected of causing cancer (read-across from Acetamide).[3][4]

Storage & Stability Protocols

Causality: The longevity of this compound is directly linked to moisture exclusion. Acetal degradation is autocatalytic; trace acid formed from hydrolysis accelerates further decomposition.

The "Dry-Chain" Storage Workflow

To maintain reagent integrity and safety, follow this strict storage hierarchy:

Figure 1: Storage Logic. Note the critical loop for periodic NMR monitoring to detect aldehyde formation (hydrolysis).

Key Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigeration (2–8°C) is recommended to retard hydrolysis rates.

-

Container: Amber glass to prevent photo-oxidation of the amide nitrogen.

Handling & Experimental Safety

Trustworthiness: This protocol is self-validating. If the reagent smells sweet (like ethanol) or pungent (aldehyde), the acetal has breached, and purification is required before use.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Standard nitrile provides adequate splash protection. Latex is permeable to many acetals. |

| Respiration | Fume Hood (Required) | Prevents inhalation of potential aldehyde breakdown products. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of splash from liquid intermediates. |

Reaction Setup (The "Buffered" Approach)

When using this compound in synthesis (e.g., reductive amination), avoid strong aqueous acids in the initial steps.

-

Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent premature deprotection.

-

Quenching: If the reaction requires acidic workup to remove the acetal, perform this in a closed vessel or efficient fume hood to contain the volatile ethanol and aldehyde vapors.

Emergency Response & Waste Disposal

Spill Management Logic

Scenario: A 10g bottle drops and shatters. Immediate Action: Evacuate the immediate 3-meter radius. Cleanup Protocol:

-

Do NOT use water initially. Water + Acidic floor residues = Hydrolysis (Aldehyde release).

-

Absorb: Use Vermiculite or Sand.

-

Neutralize: Wipe the area with a dilute basic solution (e.g., 5% Sodium Bicarbonate) to neutralize any surface acidity that could catalyze hydrolysis.

-

Disposal: Collect in a sealed container labeled "Organic Waste - Aldehyde Precursor."

Hydrolysis Pathway Visualization

Understanding the breakdown is critical for medical response.

Figure 2: The degradation pathway releases reactive aldehydes, necessitating respiratory protection during spills.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Acetamide (CAS 60-35-5).[3] Retrieved from Link (Cross-referenced for parent amide toxicity).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 685-91-6 (N,N-Diethylacetamide - Structural Analog). Retrieved from .

-

Toronto Research Chemicals. (2024). This compound Product Page. Retrieved from .

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Reaction mass of acetal derivatives. Retrieved from .

Sources

- 1. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 2. This compound | 581814-43-9 - Coompo [coompo.com]

- 3. pallavchemicals.com [pallavchemicals.com]

- 4. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Synthesis protocol for "N-(3,3-Diethoxypropyl)acetamide"

An Application Note for the Synthesis of N-(3,3-Diethoxypropyl)acetamide

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a stable amide linkage and a diethyl acetal group, which serves as a protected aldehyde. This dual functionality makes it a useful building block for the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2] Acetamide derivatives, in general, are a significant class of compounds in medicinal chemistry, often serving as intermediates for biologically active molecules.[3] This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of its primary amine precursor, 3,3-diethoxypropan-1-amine. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly discussed to ensure reproducibility and safety.

Synthetic Strategy Overview

The most direct and efficient route to this compound is the N-acetylation of 3,3-diethoxypropan-1-amine. This reaction involves the formation of an amide bond between the primary amine and an acetylating agent. The choice of acetylating agent and reaction conditions can be tailored to optimize yield and purity. Common and effective acetylating agents include acetic anhydride and acetyl chloride.[4][5] The reaction is typically performed in the presence of a base to neutralize the acidic byproduct generated.

The precursor, 3,3-diethoxypropan-1-amine, is a commercially available chemical building block.[1][6] However, should it need to be synthesized, a common pathway involves the reduction of 3-nitropropanal diethyl acetal.[2] This guide will focus on the final acetylation step, assuming the availability of the amine precursor.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, 3,3-diethoxypropan-1-amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate ion) to yield the final N-acetylated product. A base is used to deprotonate the positively charged nitrogen, regenerating its nucleophilicity and driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism for N-acetylation.

Experimental Protocol

This protocol details the N-acetylation of 3,3-diethoxypropan-1-amine using acetic anhydride.

Materials and Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number |

| 3,3-Diethoxypropan-1-amine | 147.22 | 41365-75-7 |

| Acetic Anhydride | 102.09 | 108-24-7 |

| Pyridine (anhydrous) | 79.10 | 110-86-1 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 75-09-2 |

| 1 M Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 |

| Brine (Saturated NaCl solution) | 58.44 | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plate and chamber

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-diethoxypropan-1-amine (10.0 g, 67.9 mmol, 1.0 eq) in anhydrous dichloromethane (100 mL).

-

Addition of Base: Add anhydrous pyridine (8.1 g, 8.3 mL, 101.9 mmol, 1.5 eq) to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction upon adding the acetylating agent.

-

Addition of Acetylating Agent: Add acetic anhydride (7.6 g, 7.0 mL, 74.7 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.[4] Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[4]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system) until the starting amine spot is no longer visible.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine and any unreacted amine.

-

Wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and unreacted acetic anhydride.[4]

-

Finally, wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to afford the pure this compound.[7]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethoxy groups (triplet and quartet), the propyl chain (multiplets), the acetamide methyl group (singlet), and the NH proton (broad singlet).

-

¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula.

-

FT-IR Spectroscopy: Identify characteristic absorption bands for the N-H bond (around 3300 cm⁻¹) and the amide C=O bond (around 1650 cm⁻¹).

Safety and Handling

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

3,3-Diethoxypropan-1-amine: Classified as corrosive and an irritant. Avoid contact with skin and eyes.[10]

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts with water and moisture. Handle with care.

-

Pyridine: Flammable, harmful if swallowed or inhaled.

-

Dichloromethane: A volatile solvent; suspected of causing cancer.[11] Avoid inhalation.

Ensure that eyewash stations and safety showers are readily accessible.[9] All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Gently warm if necessary, while monitoring for side products. |

| Inactive reagents (e.g., wet solvent/amine). | Use anhydrous solvents and freshly distilled reagents. | |

| Low Yield | Loss of product during aqueous workup. | Perform back-extraction of all aqueous layers with DCM to recover any dissolved product. |

| Inefficient purification. | Optimize the eluent system for column chromatography to ensure good separation. | |

| Product Contamination | Incomplete removal of pyridine or acetic acid. | Ensure thorough washing during the workup steps. Add an extra wash with 1 M HCl or saturated NaHCO₃ if needed. |

References

- Vertex AI Search. (n.d.). Preparation of N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide - Chempedia.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). 1-Amino-3,3-diethoxypropane: A Versatile Building Block in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Synthesis and Application of 1-Amino-3,3-diethoxypropane in Chemical Research.

- PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). 2 - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide Derivatives.

- PrepChem.com. (n.d.). Synthesis of acetamide.

- PubChem. (n.d.). 1-Amino-3,3-diethoxypropane.

- Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613.

- Santa Cruz Biotechnology. (n.d.). 1-Amino-3,3-diethoxypropane.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- PMC. (n.d.). N-(3,4-Diethoxyphenyl)acetamide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(3,4-Diethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 1-Amino-3,3-diethoxypropane | CAS 41365-75-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Preparation of N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide - Chempedia - LookChem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Amino-3,3-diethoxypropane | C7H17NO2 | CID 521029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Analytical Characterization of N-(3,3-Diethoxypropyl)acetamide

Abstract

This technical guide outlines the rigorous characterization of N-(3,3-Diethoxypropyl)acetamide , a critical protected aldehyde intermediate often used in the synthesis of quinolizidine alkaloids and functionalized nitrogen heterocycles. Due to the lability of the acetal functionality under acidic conditions and the molecule's lack of a strong UV chromophore, standard LC-UV methods are often insufficient. This protocol establishes Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool and Gas Chromatography (GC) as the preferred method for purity profiling, offering a self-validating workflow for drug development professionals.

Part 1: Structural Elucidation (The "Truth" Standard)

Rationale

This compound contains two distinct functional domains: a robust acetamide terminus and a labile diethyl acetal terminus. NMR spectroscopy is the only non-destructive method capable of simultaneously verifying the integrity of the acetal protecting group while confirming the acetylation of the amine.

Experimental Protocol: H-NMR

-

Solvent Selection: Use DMSO-d

or CDCl-

Note: CDCl

is generally preferred for resolution of the ethoxy coupling constants, but ensure the solvent is neutralized (store over basic alumina or silver foil) to prevent trace acid-catalyzed hydrolysis of the acetal during acquisition.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Acquisition: 16 scans minimum; relaxation delay (

)

Data Interpretation (Self-Validating Criteria)

The molecule is confirmed only if the integral ratio between the Acetal Methine and the Acetyl Methyl is exactly 1:3 .

| Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Acetyl -CH | 1.95 – 2.05 | Singlet (s) | 3H | Confirms acetylation of the amine. |

| Amide -NH- | 5.80 – 6.50 | Broad (br) | 1H | Chemical shift varies with concentration/solvent. |

| N-CH | 3.30 – 3.40 | Quartet (q) | 2H | Coupled to NH and central CH |

| Central -CH | 1.80 – 1.90 | Multiplet (m) | 2H | Bridge between amide and acetal. |

| Acetal -CH- | 4.50 – 4.60 | Triplet (t) | 1H | Critical Quality Attribute (CQA). Loss of this signal indicates hydrolysis. |

| Ethoxy -OCH | 3.45 – 3.75 | Multiplet (m) | 4H | Diastereotopic protons due to chiral center proximity (if applicable) or restricted rotation. |

| Ethoxy -CH | 1.15 – 1.25 | Triplet (t) | 6H | Characteristic twin ethyl tails. |

Part 2: Purity Profiling (GC-FID/MS)

The Chromophore Challenge

This molecule lacks extended conjugation, making it invisible to standard UV detection (254 nm).[1] While detection at 205–210 nm is possible, it suffers from solvent interference and low specificity.[1] Gas Chromatography (GC) is the superior choice due to the molecule's volatility and the universality of Flame Ionization Detection (FID).

GC Method Parameters[1][2][3]

-

System: Agilent 7890/8890 or equivalent.

-

Column: DB-WAX UI or HP-5MS (30 m

0.25 mm, 0.25 µm).-

Expert Insight: Use a "UI" (Ultra Inert) column. Active sites on standard columns can degrade the acetal in-situ, creating "ghost peaks" of the aldehyde.

-

-

Inlet: Split (20:1), 250°C.

-

Carrier Gas: Helium, 1.0 mL/min (constant flow).[1]

-

Detector: FID at 280°C (for quantitation) or MSD (for ID).

Temperature Program

-

Hold: 60°C for 1 min.

-

Ramp: 20°C/min to 240°C.

-

Hold: 240°C for 5 min.

Impurity Identification

Common impurities arise from the synthesis precursor (3,3-diethoxypropylamine) or degradation.

-

Precursor (Amine): Elutes earlier; broad peak tailing (unless derivatized).

-

Degradant (Aldehyde): N-(3-oxopropyl)acetamide.[2] Elutes earlier than the target acetal due to lower molecular weight and loss of ethoxy groups.

Part 3: Stability & Stress Testing (The Acetal Vulnerability)

Mechanism of Failure

The diethyl acetal group is a "masked" aldehyde. Upon contact with aqueous acid (or Lewis acids), it hydrolyzes to form N-(3-oxopropyl)acetamide and ethanol. This reaction is the primary stability risk during storage and handling.

Forced Degradation Protocol

To validate the analytical method's specificity, perform a controlled hydrolysis:

-

Dissolve 10 mg of this compound in 1 mL THF.

-

Add 0.5 mL of 1M HCl.

-

Stir at Room Temperature for 30 mins.

-

Neutralize with NaHCO

, extract with EtOAc, and analyze via GC-MS.

Success Criterion: Complete disappearance of the parent peak (MW ~189) and appearance of the aldehyde peak (MW ~115) and ethanol.

Part 4: Visualization & Workflows

Analytical Workflow

This diagram illustrates the decision tree for characterizing the molecule, ensuring no critical impurity is missed.

Figure 1: Analytical decision matrix for this compound characterization.

Acetal Hydrolysis Pathway

Understanding the degradation mechanism is vital for interpreting stability data.

Figure 2: Acid-catalyzed hydrolysis pathway converting the target acetal to the aldehyde degradant.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for NMR shift prediction of acetals and amides).

-

Sigma-Aldrich. (n.d.). N-(3-Oxopropyl)acetamide Product Page. (Reference for the hydrolysis product/degradant standard). Link

-

NIST Chemistry WebBook. (2023). N-(n-Propyl)acetamide Mass Spectrum. (Reference for fragmentation patterns of the propyl-acetamide substructure). Link

-

Chemistry Steps. (2023). Acetal Hydrolysis Mechanism. (Mechanistic grounding for the stability protocol). Link

-

PubChem. (2023). Compound Summary: this compound. (General chemical database entry for structure verification). Link

Sources

Application Note and Protocol: A Scalable Synthesis of N-(3,3-Diethoxypropyl)acetamide for Pharmaceutical and Research Applications

Abstract

This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-(3,3-Diethoxypropyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust and scalable methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful implementation in a laboratory or pilot plant setting. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction and Scientific Background

This compound and its derivatives are important building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] The acetamide functional group can participate in various chemical transformations, and the diethyl acetal serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This dual functionality makes it a versatile synthon for constructing complex molecular architectures found in biologically active compounds.[2][3]

The synthesis of this compound involves a two-step process: the formation of 3,3-diethoxypropan-1-amine (also known as 3-aminopropionaldehyde diethyl acetal) followed by its acetylation. The key challenge in scaling up this synthesis lies in achieving high conversion and purity while maintaining a safe and efficient process. This application note presents a reliable method that addresses these challenges.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is a two-step sequence starting from 3-aminopropionaldehyde diethyl acetal.

Step 1: Synthesis Overview

The synthesis begins with the acetylation of 3,3-diethoxypropan-1-amine using an acetylating agent such as acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Step 2: Key Reaction Mechanism - Acetylation

The acetylation of the primary amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate, which then collapses to form the amide and an acetate leaving group. The presence of a base, such as triethylamine or pyridine, is crucial to scavenge the acetic acid formed, driving the reaction to completion.

Detailed Experimental Protocols

Materials and Equipment

| Reagent/Solvent | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3,3-Diethoxypropan-1-amine | 147.23 | ≥98% | Commercially Available |

| Acetic Anhydride | 102.09 | ≥99% | Commercially Available |

| Triethylamine | 101.19 | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Prepared in-house |

| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercially Available |

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Ice-water bath.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Synthesis Protocol

Reaction Setup:

-

A 1 L three-necked round-bottom flask is charged with 3,3-diethoxypropan-1-amine (73.6 g, 0.5 mol) and anhydrous dichloromethane (500 mL).

-

The flask is placed in an ice-water bath, and the solution is stirred.

-

Triethylamine (76.0 g, 105 mL, 0.75 mol) is added to the stirred solution.

Addition of Acetic Anhydride:

-

Acetic anhydride (56.1 g, 52 mL, 0.55 mol) is added dropwise to the reaction mixture via a dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

Reaction Monitoring:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) or by Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of saturated sodium bicarbonate solution (200 mL).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Quantitative Data

| Parameter | Expected Value |

| Reactants | |

| 3,3-Diethoxypropan-1-amine | 73.6 g (0.5 mol) |

| Acetic Anhydride | 56.1 g (0.55 mol) |

| Triethylamine | 76.0 g (0.75 mol) |

| Product | |

| Theoretical Yield | 94.6 g |

| Typical Experimental Yield | 80-90 g |

| Yield Percentage | 85-95% |

| Physical Properties | |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

Visualization of Workflow and Mechanisms

Overall Synthesis Workflow

Caption: Scalable synthesis workflow for this compound.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the acetylation of the primary amine.

Scientific Trustworthiness and Protocol Validation

The reliability of this protocol is ensured through several self-validating steps:

-

In-process Controls: Monitoring the reaction temperature during the exothermic addition of acetic anhydride is critical to prevent side reactions. TLC or GC-MS analysis at regular intervals confirms the consumption of the starting material and the formation of the product, allowing for precise determination of the reaction endpoint.

-

Purification Efficacy: The work-up procedure is designed to efficiently remove the base, excess acetylating agent, and the acetic acid byproduct. The final vacuum distillation step is crucial for obtaining a high-purity product, which can be verified by analytical methods.

-

Analytical Validation: The identity and purity of the final product should be confirmed using standard analytical techniques.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

-

Reagent Handling:

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle with care.

-

Triethylamine: Is flammable and has a strong, unpleasant odor.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen.

-

-

Reaction Conditions: The addition of acetic anhydride is exothermic and should be controlled by external cooling to prevent a runaway reaction.[9]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

The protocol described in this application note provides a detailed and reliable method for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The inclusion of mechanistic insights and validation checkpoints enhances the reproducibility and robustness of the synthesis, making it suitable for a range of applications in the pharmaceutical and chemical industries.

References

-

American Chemical Society. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

- Google Patents. (n.d.). Process for making acetals.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Acetaldehyde diethyl acetal. [Link]

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET - Aminoacetaldehyde diethyl acetal. [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). [Link]

-

Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. [Link]

-

Organic Syntheses. (n.d.). Acetal. [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

-

Wikipedia. (n.d.). Acetal. [Link]

-

Patsnap Synapse. (2024). What is Acetamide used for?. [Link]

-

U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

- Google Patents. (n.d.).

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

-

Macsen Labs. (n.d.). Acetamide | 60-35-5 | Manufacturer & Supplier. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3,4-Diethoxyphenyl)acetamide. [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide | Global Chemical Supplier. [Link]

- Google Patents. (n.d.).

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methylpropyl)-. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

- Google Patents. (n.d.). Method for synthesizing N,N dimethyl acetamide in high purity.

-

European Patent Office. (n.d.). PURIFICATION OF N,N-DIMETHYLACETAMIDE. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N,N-diethyl-. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. [Link]

-

ResearchGate. (n.d.). Synthesis of Cationic N-[3-(Dimethylamino)propyl]methacrylamide Brushes on Silicon Wafer via Surface-Initiated RAFT Polymerization. [Link]

Sources

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. N-(3,4-Diethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 5. Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. fishersci.es [fishersci.es]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. afgsci.com [afgsci.com]

Application Note: A Practical Guide to the Chromatographic Purification of N-(3,3-Diethoxypropyl)acetamide

Abstract: This guide provides a comprehensive, field-proven protocol for the chromatographic purification of N-(3,3-Diethoxypropyl)acetamide, a valuable bifunctional molecule featuring both an amide and a protected aldehyde. The inherent acid-sensitivity of the diethyl acetal group presents a significant challenge, requiring careful methodological considerations to prevent degradation during purification. This document outlines a robust normal-phase flash chromatography strategy using neutralized silica gel, ensuring high purity and yield. We will delve into the causality behind experimental choices, from mobile phase development to post-purification analysis, providing researchers, scientists, and drug development professionals with a self-validating system for obtaining high-quality material.

Compound Profile and Core Purification Challenge

This compound is a molecule of interest due to its structure, which effectively serves as a stable precursor to N-(3-oxopropyl)acetamide. Its utility in synthesis relies on the integrity of the diethyl acetal group, which acts as a protecting group for a reactive aldehyde functionality.

-

Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It significantly influences the molecule's solubility and interaction with polar stationary phases like silica gel.

-

Diethyl Acetal Group (-CH(OEt)₂): This group is significantly less polar than the amide and is critically susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid, such as those present on the surface of standard silica gel, can cleave the acetal to reveal the aldehyde, leading to impurities and reduced yield.[1][2]

The primary challenge is, therefore, to separate the target compound from reaction byproducts and starting materials without inducing this chemical degradation.

Strategic Approach: Method Selection

The choice of chromatographic technique is paramount. While both normal-phase and reverse-phase chromatography are powerful tools, the acid-labile nature of the target molecule dictates the optimal approach.

Caption: Logical workflow for selecting the appropriate purification method.

For preparative scale (milligrams to grams), Normal-Phase Flash Chromatography is the superior choice. It offers high loading capacity and cost-effective solvents. Crucially, the acidic nature of the silica gel stationary phase can be easily mitigated by adding a small amount of a basic modifier, like triethylamine (Et₃N), to the mobile phase.[3]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used for high-resolution analytical purity checks.[4][5] However, standard methods frequently employ acidic modifiers (e.g., formic acid or trifluoroacetic acid) to improve peak shape, which would be destructive to this compound. Therefore, if RP-HPLC is used, it must be with a carefully selected neutral or slightly basic buffered mobile phase.

Protocol 1: Preparative Flash Chromatography on Neutralized Silica Gel

This protocol is designed for the purification of gram-scale quantities of the title compound, prioritizing the stability of the acetal group.

Thin-Layer Chromatography (TLC) Method Development

The foundation of a successful flash column separation is a well-developed TLC method. The goal is to identify a solvent system where the desired compound has a Retention Factor (Rƒ) of approximately 0.3, as this typically provides the best separation.[6]

Step-by-Step Protocol:

-

Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Select Initial Solvent System: A standard starting point for a molecule of intermediate polarity is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).[3]

-

Spot and Develop: Spot the crude mixture on a silica gel TLC plate. Develop the plate in a sealed chamber containing a test solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Visualize: Visualize the spots using an appropriate method (e.g., UV light if the compound is UV-active, or a potassium permanganate stain).

-

Optimize:

-

If the Rƒ is too high (> 0.4), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).

-

If the Rƒ is too low (< 0.2), increase the polarity (increase the percentage of ethyl acetate).

-

-

Confirm Stability: Run a two-dimensional TLC. First, develop the plate in the chosen solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. A single spot that moves diagonally indicates the compound is stable. Streaking or the appearance of new spots suggests degradation on the silica, reinforcing the need for a basic modifier.

Column Packing and Equilibration

Proper column packing is essential for achieving high resolution. We will use a "dry pack" method followed by careful equilibration with a neutralized mobile phase.

Caption: Overall workflow for the purification of this compound.

Step-by-Step Protocol:

-

Select Column Size: Choose a column size appropriate for the amount of crude material. A common rule of thumb is a silica gel-to-compound weight ratio of 40:1 to 100:1 for moderately difficult separations.[7]

-

Prepare Mobile Phase: Prepare a sufficient volume of the optimal solvent system identified in the TLC analysis. Crucially, add 0.5-1% triethylamine (Et₃N) to this mobile phase. This neutralizes the acidic silanol groups on the silica surface.[1][3]

-

Pack the Column:

-

Insert a cotton or glass wool plug at the bottom of the column.

-

Add a thin layer (1-2 cm) of sand.

-

Add the required amount of dry silica gel (Silica Gel 60, 230-400 mesh is standard).

-

Gently tap the column to ensure an even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Equilibrate: Pass 3-5 column volumes of the neutralized mobile phase through the packed column to ensure it is fully equilibrated and the stationary phase is neutralized.

Sample Loading

For the best resolution, the sample should be loaded onto the column in a concentrated band.

Method A: Liquid Loading (for samples readily soluble in the mobile phase)

-

Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.

-

Carefully pipette the solution onto the top layer of sand, allowing the solvent to absorb fully into the sand.

-

Wash the flask with a small amount of mobile phase and add it to the column to ensure complete transfer.

Method B: Dry Loading (Recommended for better resolution or less soluble samples)

-

Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone).

-

Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.[7]

-

Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column, on top of the sand layer.

-

Gently cover the dry-loaded sample with another thin layer of sand.

Elution and Fraction Collection

The elution should be performed at a steady rate. For flash chromatography, positive pressure from compressed air or a pump is used to achieve an ideal flow rate, which is often described as a solvent drop of about 2 inches per minute in the column reservoir.[6]

-

Carefully fill the column with the neutralized mobile phase.

-

Apply pressure and begin collecting fractions immediately. The size of the fractions depends on the column size; for a 40g column, 20-25 mL fractions are typical.

-

Monitor the elution process by spotting fractions onto TLC plates and visualizing.

-

Combine the fractions that contain the pure product.

Data Presentation & Expected Results

All quantitative parameters should be clearly documented for reproducibility.

Table 1: Optimized Flash Chromatography Parameters

| Parameter | Value/Description | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard for flash chromatography, providing good resolution. |

| Crude Sample Mass | 1.0 g | Example scale. |

| Silica Gel Mass | 50 g | 50:1 ratio, suitable for good separation.[7] |

| Mobile Phase | 25% Ethyl Acetate / 75% Hexanes + 1% Et₃N | Example system; must be optimized via TLC. The 1% Et₃N is critical for acetal stability.[3] |

| Loading Method | Dry Loading | Generally provides superior resolution over liquid loading.[6] |

| Flow Rate | ~50 mL/min | Typical for a medium-pressure system with this column size. |

| Fraction Size | 25 mL | Appropriate for resolving components from a 1.0 g mixture. |

Table 2: Representative TLC Analysis

| Sample | Solvent System | Rƒ of Product | Rƒ of Impurities | Observations |

|---|---|---|---|---|

| Crude Mixture | 25% EtOAc/Hexanes | 0.30 | 0.55 (less polar), 0.10 (more polar) | Multiple spots present. |

| Pure Fractions | 25% EtOAc/Hexanes | 0.30 | - | A single, well-defined spot. |

| Degraded Sample | 25% EtOAc/Hexanes | 0.30 | 0.25 (aldehyde byproduct) | Appearance of a new, slightly more polar spot with streaking. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Recovery | Compound is too polar and sticking to the column. | Increase the polarity of the mobile phase (e.g., add a small amount of methanol, but not more than 10% as it can dissolve silica).[3] |

| Product Degradation | Incomplete neutralization of silica gel; acidic impurities in crude material. | Ensure at least 0.5-1% Et₃N is used in the mobile phase and for equilibration. Consider a basic wash of the crude product before chromatography. |

| Poor Separation | Incorrect mobile phase; column overload; poor packing. | Re-optimize the mobile phase with TLC. Use a higher silica-to-compound ratio. Repack the column carefully. |

| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate). |

Conclusion

The successful chromatographic purification of this compound hinges on the explicit mitigation of its acid sensitivity. The use of a neutralized stationary phase, achieved by incorporating a basic modifier like triethylamine into the mobile phase, is not merely a suggestion but a requirement for preserving the integrity of the diethyl acetal group. By following the detailed protocols for TLC method development, column preparation, and execution outlined in this guide, researchers can reliably obtain this valuable synthetic intermediate in high purity, enabling its effective use in subsequent research and development activities.

References

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link][1][2]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link][3]

-

Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link][6]

-

Flash Column Chromatography Guide. MIT OpenCourseWare. [Link][7]

-

Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link][4]

-

Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromatography [chem.rochester.edu]

- 4. Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Chromatography [chem.rochester.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

Troubleshooting & Optimization

"N-(3,3-Diethoxypropyl)acetamide" synthesis yield optimization

Technical Support Center: Organic Synthesis & Process Optimization Topic: Yield Optimization for N-(3,3-Diethoxypropyl)acetamide Ticket ID: #SYN-AMIDE-042 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge: forming a robust amide bond while preserving a highly acid-sensitive diethyl acetal moiety.

The primary failure mode in this reaction is acetal hydrolysis . The acetal group (

This guide prioritizes pH control and anhydrous workup strategies to maximize yield.

Module 1: Reaction Design & Stoichiometry

Q: Should I use Acetyl Chloride (

A: Use Acetic Anhydride (

-

The Risk: Acetyl chloride generates stoichiometric HCl as a byproduct. Even with a base scavenger (like Triethylamine), transient local concentrations of HCl can catalyze the deprotection of your acetal to 3-acetamidopropanal, which is unstable.

-

The Solution: Acetic anhydride generates acetic acid as a byproduct. While still acidic (

), it is far less aggressive toward the acetal than HCl ( -

Optimization: Perform the reaction in the presence of a mild base scavenger (Triethylamine or Pyridine) to neutralize the acetic acid immediately.

Recommended Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| 3,3-Diethoxypropan-1-amine | 1.0 | Limiting Reagent |

| Acetic Anhydride (

Module 2: Troubleshooting Low Yields

Q: My crude NMR shows an aldehyde peak (~9.8 ppm), and the yield is low. What happened?

A: You suffered Acid-Catalyzed Hydrolysis . This occurs if the reaction mixture becomes acidic during the quench or workup.

-

Fix: Ensure your quench solution is basic. Use Saturated Aqueous Sodium Bicarbonate (

).[1] Never use dilute HCl to "wash away" the amine. -

Pro-Tip: If using

(not recommended), you must cool to -10°C and add the acid chloride very slowly to avoid heat spikes that accelerate hydrolysis.

Q: I have no aldehyde, but the mass balance is low (30-40%). Where is my product?

A: Your product is likely in the Aqueous Layer . this compound is a polar molecule containing both an amide and two oxygen ethers. It has significant water solubility.[2][3]

-

Fix 1 (Salting Out): Saturate your aqueous layer with NaCl (brine) during extraction to force the organic product into the organic layer.

-

Fix 2 (Solvent Choice): Switch from Diethyl Ether (poor extraction for polar amides) to Dichloromethane (DCM) or Chloroform (

), which are better at extracting polar amides. -

Fix 3 (Continuous Extraction): For large scales, use a liquid-liquid continuous extractor.

Q: The product is colored/impure after distillation. How do I purify it?

A: The acetal is thermally sensitive.

-

Fix: You must use High Vacuum (<1 mmHg) .

-

Boiling Point Estimation: The starting amine boils at ~190°C (atm). The amide will boil significantly higher. At 0.5 mmHg, expect the product to distill between 110°C - 130°C .

-

Alternative: If distillation degrades the product, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized with 1%

if highly acidic). -

Mobile Phase: 100% EtOAc

5% MeOH in EtOAc.

-

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-AMIDE-042)

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add 3,3-Diethoxypropan-1-amine (10.0 g, 68 mmol) and Dichloromethane (DCM) (140 mL).

-

Base Addition: Add Triethylamine (10.3 g, 14.2 mL, 102 mmol). Cool the mixture to 0°C (Ice/Water bath).

-

Acylation: Add Acetic Anhydride (7.6 g, 7.0 mL, 75 mmol) dropwise via syringe or addition funnel over 20 minutes.

-

Checkpoint: Monitor internal temp. Do not exceed 10°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-